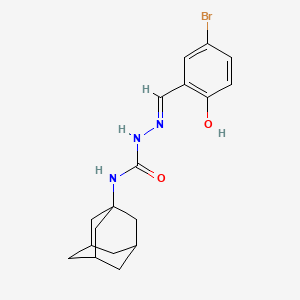
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone (BHAS) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BHAS belongs to the family of semicarbazone compounds, which have been studied for their various biological activities.
作用機序
The mechanism of action of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone is not fully understood. However, studies have suggested that the compound exerts its biological activity by modulating various signaling pathways. For example, 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. In addition, 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to lower blood glucose levels by inhibiting the enzyme alpha-glucosidase.
実験室実験の利点と制限
One advantage of using 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone in lab experiments is its high purity. The compound can be synthesized with high yield and purity, which makes it suitable for various biological assays. However, one limitation of using 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone is its relatively low solubility in aqueous solutions. This can make it difficult to work with the compound in certain assays.
将来の方向性
For the study of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone include the development of derivatives with improved solubility and bioavailability, the study of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone in combination with other drugs, and the study of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone in animal models of disease.
合成法
The synthesis of 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone involves the reaction of 5-bromo-2-hydroxybenzaldehyde with N-1-adamantylsemicarbazide in the presence of a catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization. The purity of the product is confirmed by various analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis.
科学的研究の応用
5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone also has neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease. In addition, 5-bromo-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone has been shown to have antidiabetic activity by inhibiting the enzyme alpha-glucosidase, which is involved in carbohydrate digestion.
特性
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2/c19-15-1-2-16(23)14(6-15)10-20-22-17(24)21-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13,23H,3-5,7-9H2,(H2,21,22,24)/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNPQSMQUXQBET-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(aminocarbonyl)carbonohydrazonoyl]-2-hydroxybenzoic acid](/img/structure/B6116056.png)
![2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B6116064.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6116069.png)

![2-[4-(4-methoxyphenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6116077.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6116079.png)
![1-pentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaen-4-ylethanone oxime](/img/structure/B6116083.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(2-thienylmethyl)ethanamine](/img/structure/B6116096.png)
![N~2~,N~2~-diethyl-N~1~-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}glycinamide](/img/structure/B6116115.png)
![N-{1-methyl-2-oxo-2-[(1-phenylethyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B6116120.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-allyl-2-hydroxy-1-methyl-4-penten-1-yl)-5-chlorobenzamide](/img/structure/B6116128.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6116136.png)
![6-cyclopentyl-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6116154.png)